2-Bromo-5-chlorophenylacetic acid 2-Bromo-5-chlorophenylacetic acid
Brand Name: Vulcanchem
CAS No.: 81682-38-4
VCID: VC2002124
InChI: InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
SMILES: C1=CC(=C(C=C1Cl)CC(=O)O)Br
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

2-Bromo-5-chlorophenylacetic acid

CAS No.: 81682-38-4

Cat. No.: VC2002124

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chlorophenylacetic acid - 81682-38-4

Specification

CAS No. 81682-38-4
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name 2-(2-bromo-5-chlorophenyl)acetic acid
Standard InChI InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Standard InChI Key ZPSZXWVBMOMXED-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)CC(=O)O)Br
Canonical SMILES C1=CC(=C(C=C1Cl)CC(=O)O)Br

Introduction

Chemical Identity and Structure

2-Bromo-5-chlorophenylacetic acid is characterized by a phenyl ring with bromine at the 2-position and chlorine at the 5-position, with an acetic acid group attached. The compound's identity is defined by the following parameters:

ParameterValue
Molecular FormulaC₈H₆BrClO₂
Molecular Weight249.49 g/mol
CAS Registry Number81682-38-4
MDL NumberMFCD00153890
IUPAC Name2-(2-bromo-5-chlorophenyl)acetic acid
Synonyms(2-Bromo-5-chlorophenyl)acetic acid; Benzeneacetic acid, 2-bromo-5-chloro-
InChIInChI=1/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)

The structure features an electrophilic aromatic ring with electron-withdrawing halogen substituents, which influences the acidity of the carboxylic acid group and creates distinct reactivity patterns .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Bromo-5-chlorophenylacetic acid are critical for its handling, storage, and applications in various chemical processes. Table 1 summarizes these key physical characteristics:

Table 1: Physical Properties of 2-Bromo-5-chlorophenylacetic acid

PropertyValueSource/Note
Physical StateSolid
AppearancePowder
Melting Point101-103°C
Boiling Point345.6±27.0°C at 760 mmHg (Predicted)
Density1.720±0.06 g/cm³ (Predicted)
Flash Point162.8±23.7°C
Refractive Index1.605
Vapor Pressure2.32×10⁻⁵ mmHg at 25°C
pKa3.87±0.10 (Predicted)

These properties indicate that 2-Bromo-5-chlorophenylacetic acid is a stable solid at ambient conditions with relatively high melting and boiling points, characteristics typical of halogenated aromatic compounds .

Chemical Properties

The chemical properties of 2-Bromo-5-chlorophenylacetic acid are largely determined by its functional groups and electronic structure:

  • Acidity: With a predicted pKa of 3.87±0.10, this compound behaves as a moderately strong organic acid, consistent with other substituted phenylacetic acids .

  • Reactivity of Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions including esterification, amidation, and reduction to alcohols.

  • Halogen Reactivity: The bromine and chlorine substituents serve as potential sites for metal-catalyzed coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

  • Recommended Storage Conditions: Sealed in dry containers at room temperature to prevent degradation and ensure stability .

Applications and Uses

Based on its structural features and chemical properties, 2-Bromo-5-chlorophenylacetic acid has several significant applications:

Pharmaceutical Intermediate

The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of:

  • Thieno[3,2-c]pyridine derivatives, including clopidogrel and related antiplatelet agents

  • Semi-synthetic penicillins and other β-lactam antibiotics

  • Anti-ulcer thiazolium salts

  • Metastasis inhibitors based on thiazolo[2,3-b]thiazolium scaffolds

Building Block in Organic Synthesis

The presence of halogen substituents makes this compound particularly useful in various synthetic transformations:

  • Metal-catalyzed cross-coupling reactions for carbon-carbon bond formation

  • Functional group transformations of the carboxylic acid moiety

  • Directed ortho-metalation chemistry for further functionalization

  • Construction of complex heterocyclic systems

Protein Degrader Building Blocks

Recent applications include its use in the synthesis of protein degrader compounds, an emerging area in drug discovery that focuses on targeted protein degradation rather than inhibition .

Analytical Characterization

Several analytical techniques are employed for the characterization and quality control of 2-Bromo-5-chlorophenylacetic acid:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound's molecular framework

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carboxylic acid and aromatic C-H stretching

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and identifies potential impurities

  • Gas Chromatography (GC): Alternative method for purity assessment of derivatized samples

Physical Methods

  • Differential Scanning Calorimetry (DSC): Determines thermal properties and phase transitions

  • X-ray Crystallography: Elucidates solid-state structure and molecular packing

Comparative Analysis

Understanding how 2-Bromo-5-chlorophenylacetic acid relates to similar compounds provides valuable insights into its unique properties and potential applications.

Table 2: Comparison with Structurally Related Compounds

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Key Differences
2-Bromo-5-chlorophenylacetic acid81682-38-4101-103345.6±27.0Reference compound
2-Bromo-5-methoxyphenylacetic acid86826-93-9Not available362.0±27.0Methoxy group instead of chloro; different electronic properties
2-Bromo-5-chlorophenol13659-23-9Not available222.2±20.0Phenol instead of phenylacetic acid; different functional group
2-(3-bromo-5-chlorophenyl)acetic acidNot providedNot availableNot availableDifferent position of substituents; altered steric effects
2-(5-Bromo-2-chlorophenyl)acetic acid177985-34-1Not availableNot availableReversed positions of halogens
2-bromo-2-(4-chlorophenyl)acetic acid3381-73-5Not availableNot availablePara-chloro substitution pattern

This comparison highlights how subtle structural differences can significantly impact physical properties and potential applications of these halogenated compounds.

Market Trends and Future Developments

The market for 2-Bromo-5-chlorophenylacetic acid is expected to show steady growth between 2025 and 2030, driven by increasing demand in pharmaceutical and fine chemical applications . Key market dynamics include:

  • Growing pharmaceutical applications: Increasing use as intermediates in the synthesis of active pharmaceutical ingredients

  • Rising demand in research: Expanded application in medicinal chemistry and drug discovery

  • Industry developments: Innovation in synthesis methods to improve efficiency and reduce environmental impact

  • Regional market expansion: Growth in demand across global markets, particularly in emerging economies

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